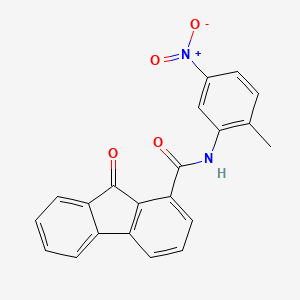
3,4-dihydroxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone
説明
3,4-dihydroxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone, also known as DHBMT, is a chemical compound that has shown promising results in scientific research applications. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes.
作用機序
The mechanism of action of 3,4-dihydroxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone involves its ability to scavenge free radicals and inhibit oxidative stress. It can also inhibit the activity of enzymes involved in inflammation and cancer cell growth. 3,4-dihydroxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
3,4-dihydroxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone has been found to have various biochemical and physiological effects, including its ability to reduce oxidative stress, inflammation, and cancer cell growth. It can also improve cognitive function and protect against neurodegenerative diseases. 3,4-dihydroxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone has been found to have a low toxicity profile and is well-tolerated in animal studies.
実験室実験の利点と制限
3,4-dihydroxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone has several advantages for lab experiments, including its low toxicity profile and ability to inhibit cancer cell growth. However, it also has some limitations, including its limited solubility in water and the need for further studies to determine its efficacy in humans.
将来の方向性
There are several future directions for the research of 3,4-dihydroxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone, including its use in the treatment of neurodegenerative diseases, its potential as a therapeutic agent for cancer, and its use as an antioxidant and anti-inflammatory agent. Further studies are needed to determine its efficacy in humans and its potential side effects.
Conclusion
In conclusion, 3,4-dihydroxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone has shown promising results in scientific research applications. It has a mechanism of action that affects biochemical and physiological processes, and it has several advantages and limitations for lab experiments. Further studies are needed to determine its efficacy in humans and its potential as a therapeutic agent for various diseases.
科学的研究の応用
3,4-dihydroxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone has been found to have various scientific research applications, including its use as an antioxidant, anti-inflammatory, and anti-cancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 3,4-dihydroxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone has also been found to have neuroprotective effects and can improve cognitive function.
特性
IUPAC Name |
4-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O4/c26-14-2-1-13(11-15(14)27)12-19-23-16-20-17(24-3-7-28-8-4-24)22-18(21-16)25-5-9-29-10-6-25/h1-2,11-12,26-27H,3-10H2,(H,20,21,22,23)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLJGFXNDPYIPR-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=C(C=C3)O)O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=C(C=C3)O)O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-hydroxy-3,5-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3718322.png)
![N'-(2-hydroxy-3-methoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3718330.png)
![2-hydroxy-3-methoxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3718334.png)
![2-chloro-N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3718336.png)
![2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B3718357.png)
![2-[(2-chlorophenyl)imino]-5-(2-hydroxy-3-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B3718363.png)
![N'-(3,5-dibromo-2-hydroxybenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B3718365.png)



![7-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B3718403.png)
![2-hydroxybenzaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B3718405.png)
